7-Oxa-1-azaspiro[4.5]decane
Description
Structure
3D Structure
Properties
IUPAC Name |
9-oxa-1-azaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-3-8(9-5-1)4-2-6-10-7-8/h9H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYOIBAFLDBMGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCOC2)NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82742-26-5 | |
| Record name | 7-oxa-1-azaspiro[4.5]decane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 7 Oxa 1 Azaspiro 4.5 Decane Construction
General Strategies for Spirocyclic Core Formation
The construction of the spiro[4.5]decane core, the fundamental structure of 7-oxa-1-azaspiro[4.5]decane, relies on several key synthetic strategies. These generally involve either the formation of the spirocyclic system through the cyclization of a suitably functionalized acyclic or monocyclic precursor or through more extended multistep pathways.
Cyclization Reactions Utilizing Appropriate Precursors
Intramolecular cyclization is a cornerstone for the synthesis of spirocyclic compounds. A notable strategy is the N-acyliminium spirocyclization. This method has been successfully employed to synthesize 1-azaspiro[4.5]-7-decen-2-ones from γ-pentenyl-γ-hydroxylactams. clockss.org The treatment of these precursors with a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf) generates a reactive N-acyliminium ion, which is then attacked by the tethered alkene to forge the spirocyclic core. clockss.org This approach has proven effective and highly diastereoselective, yielding the spiro compound as a single diastereomer. clockss.org
Another powerful cyclization technique is metal-catalyzed oxidative cyclization. For instance, derivatives of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione have been synthesized from 2-hydroxy-N-(4-hydroxyphenyl)acetamide precursors. nih.govresearchgate.net This key transformation is achieved using an oxidant like bis(acetoxy)iodobenzene (PhI(OAc)2) in the presence of a copper catalyst, such as tetrakis(acetonitrile)copper(I) perchlorate, to induce the intramolecular cyclization. nih.govresearchgate.net
Multistep Synthetic Pathways
Complex molecular architectures often necessitate multistep synthetic sequences. The synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives exemplifies such a pathway, beginning with the condensation of 4-aminophenol and α-glycolic acid or lactic acid. nih.govresearchgate.net This is followed by the key metal-catalyzed oxidative cyclization step, and subsequent N-alkylation to produce a variety of derivatives. nih.gov
Modern advancements in synthetic chemistry have introduced flow chemistry as a paradigm for molecular assembly in multistep syntheses. syrris.jp This technique involves progressing materials through packed columns containing immobilized reagents, catalysts, or scavengers, allowing for the combination of multiple synthetic steps into a single continuous sequence. syrris.jp This approach enhances efficiency, reproducibility, and allows for rapid optimization, representing a powerful strategy for constructing complex molecules like spiroalkaloids. syrris.jp
Stereoselective Synthesis of this compound Systems
Controlling the three-dimensional orientation of atoms is critical in modern synthetic chemistry, particularly for biologically active molecules. The synthesis of spiro[4.5]decane systems has seen significant progress in both diastereoselective and enantioselective methodologies.
Diastereoselective Approaches and Control
Achieving high diastereoselectivity is crucial for creating specific isomers of complex molecules. Several powerful catalytic systems have been developed for this purpose. A relay catalytic system using both gold and palladium has been employed for the diastereoselective synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.netscilit.com This tandem cyclization process involves the generation of a furan-derived azadiene from an enynamide, followed by a [2+4] cycloaddition with a Pd-π-allyl dipole. researchgate.netscilit.com
Similarly, the N-acyliminium spirocyclization of γ-pentenyl-γ-hydroxylactams has been shown to produce 1-azaspiro[4.5]-7-decen-2-ones as a single diastereomer. clockss.org The stereochemical outcome is dictated by the addition of the alkene to the N-acyliminium ion from the face opposite to a bulky substituent, ensuring high stereocontrol. clockss.org
Furthermore, a synergistic approach combining photocatalysis and organocatalysis has been used for the [3+2] cycloaddition of cyclopropylamines with olefins to produce 2-amino-spiro[4.5]decane-6-ones. mdpi.com This method, utilizing an organic phosphoric acid catalyst, achieves high diastereoselectivity with ratios up to 99:1. mdpi.com
Table 1: Diastereoselective Methodologies in Spiro[4.5]decane Synthesis
| Methodology | Catalyst/Reagent | Spiro-System Synthesized | Achieved Diastereoselectivity | Reference |
|---|---|---|---|---|
| Au/Pd Relay Catalysis | Gold and Palladium Catalysts | 2-Oxa-7-azaspiro[4.5]decane | High | researchgate.netscilit.com |
| N-Acyliminium Spirocyclization | TMSOTf | 1-Azaspiro[4.5]-7-decen-2-one | Single Diastereomer | clockss.org |
| Synergistic Photocatalysis and Organocatalysis | Chiral Phosphoric Acid | 2-Amino-spiro[4.5]decane-6-one | Up to 99:1 d.r. | mdpi.com |
| Au(I)-Catalyzed Cyclization/Rearrangement | JohnPhosAuCl/NaBARF | 7-Azaspiro[4.5]decane | 6.7:1 to >20:1 d.r. | researchgate.net |
Enantioselective Strategies for Spiro[4.5]decane Scaffolds
The enantioselective synthesis of spirocycles, which produces a specific mirror-image form of a chiral molecule, has been a significant challenge. rsc.org Historically difficult, the field has expanded rapidly, particularly with the advent of organocatalysis. rsc.org These methodologies have exponentially increased the number of available strategies for constructing chiral spiro compounds. rsc.org
For azaspirocycles, rhodium-catalyzed cyclopropanations represent a highly effective enantioselective method. The use of chiral dirhodium tetracarboxylate catalysts, such as Rh2(p-PhTPCP)4, enables the highly enantioselective and diastereoselective cyclopropanation of exocyclic olefins. nih.gov This approach has been successfully applied to synthesize various azaspiro[n.2]alkanes with excellent enantiomeric excess (ee), often exceeding 90%. nih.gov Computational studies suggest that the high degree of stereoselectivity arises from the specific fit of the substrate within the chiral pocket created by the catalyst's ligands. nih.gov
Catalytic Methodologies in Spiro[4.5]decane Construction
Catalysis is fundamental to the efficient and selective construction of spiro[4.5]decane systems, offering mild reaction conditions and access to complex structures.
Gold and palladium catalysis have been used in relay systems for tandem cyclization reactions. researchgate.netscilit.com An Au(I)-catalyzed cyclization/semipinacol rearrangement cascade of 1,6-enynes has also been developed to construct 7-azaspiro[4.5]decanes with good diastereoselectivities. researchgate.net Furthermore, an Au(I)-catalyzed vinylogous Conia ene reaction of 4-alkyne tethered cyclohex-2-enones provides an atom-economical route to densely functionalized spiro[4.5]deca-1,6-diene-8-ones. researchgate.net
A synergistic catalytic system integrating photocatalysis with organic phosphoric acid catalysis has proven effective for the [3+2] cycloaddition of N-cyclopropylanilines and 2-methylene-tetrahydronaphtalene-1-ones. mdpi.com This dual-catalytic approach allows for the synthesis of 2-amino-spiro[4.5]decane-6-ones under mild, metal-free conditions, aligning with the principles of green chemistry. mdpi.com
The reaction of keto sulfones with N-substituted 2-aminoethanols can produce 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxides, demonstrating a straightforward approach to novel spiro systems. researchgate.net
Table 2: Catalytic Approaches to Spiro[4.5]decane Scaffolds
| Catalyst Type | Reaction Type | Spiro-System Formed | Key Features | Reference |
|---|---|---|---|---|
| Au(I) / Pd(0) | Relay Catalytic Tandem Cyclization | 2-Oxa-7-azaspiro[4.5]decane | Diastereoselective, mild conditions | researchgate.netscilit.com |
| Photocatalysis + Organocatalysis (Phosphoric Acid) | [3+2] Cycloaddition | 2-Amino-spiro[4.5]decane-6-one | Metal-free, high diastereoselectivity | mdpi.com |
| Au(I) | Vinylogous Conia Ene Reaction | Spiro[4.5]deca-1,6-diene-8-one | Atom economical, wide substrate scope | researchgate.net |
| Cu(I) | Oxidative Cyclization | 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione | Key step in multi-step synthesis | nih.govresearchgate.net |
| Rh(II) | Asymmetric Cyclopropanation | Azaspiro[n.2]alkane | Highly enantioselective and diastereoselective | nih.gov |
Gold-Catalyzed Cyclization Cascades
Gold catalysts, particularly gold(I) complexes, have become powerful tools for synthesizing spirocyclic frameworks due to their carbophilic nature, which enables a variety of functionalizations of carbon-carbon multiple bonds. researchgate.netnih.gov Researchers have developed efficient methods for preparing spirocyclic pyrrolidines and piperidines using gold(I)-catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters. rsc.org In one notable cascade reaction, substrates with an internal alkyne substituent proceed through a sequence of 1,2- or 1,3-acyloxy migration, Nazarov cyclization, 6-endo-dig cyclization, and a final 1,5-acyl migration to yield azaspiro[4.5]decadienone derivatives. rsc.org
Another powerful strategy involves a gold(I)-catalyzed cyclization/semipinacol rearrangement cascade of 1,6-enynes to construct the 7-azaspiro[4.5]decane skeleton. researchgate.netresearchgate.net This method affords functionalized spirocyclic products with good diastereoselectivities, highlighting the utility of gold catalysis in creating complex, three-dimensional structures. researchgate.net
| Gold-Catalyzed Method | Substrate Type | Key Reaction Steps | Product | Reference |
| Spirocyclization | 1-ene-4,9- and 3-ene-1,7-diyne esters | 1,2/1,3-Acyloxy migration, Nazarov cyclization, 6-endo-dig cyclization, 1,5-Acyl migration | Azaspiro[4.5]decadienone | rsc.org |
| Cyclization/Rearrangement | 1,6-Enynes | Au(I)-catalyzed cyclization, Semipinacol rearrangement | 7-Azaspiro[4.5]decane | researchgate.netresearchgate.net |
Palladium Relay Catalysis for Spiro[4.5]decane Frameworks
Palladium relay catalysis offers a sophisticated approach to constructing dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives under mild conditions. uq.edu.auresearchgate.net This methodology employs a sequential, one-pot process that combines the reactivity of both gold and palladium catalysts. researchgate.net The reaction begins with a gold-catalyzed cyclization of readily available enynamides to generate a furan-derived azadiene intermediate. uq.edu.auresearcher.life This intermediate then participates in a palladium-catalyzed [2+4] cycloaddition with a Pd-π-allyl dipole, which is formed from the decarboxylation of a vinyl benzoxazinanone. uq.edu.auresearchgate.net
This dual catalytic system is highly efficient for constructing the oxa-azaspiro[4.5]decane skeleton, achieving high yields and excellent diastereoselectivities across numerous examples. uq.edu.auresearcher.life The process demonstrates the power of combining different catalytic cycles to achieve complex molecular transformations in a single operation. researchgate.net
| Catalyst System | Reaction Type | Yield | Diastereoselectivity (dr) | Reference |
| Au/Pd Relay Catalysis | Tandem Cyclization / [2+4] Cycloaddition | 31–97% | 6:1 to >20:1 | uq.edu.auresearchgate.netresearcher.life |
Optimization of Reaction Conditions for Spirocycle Formation
The successful synthesis of spirocycles like this compound hinges on the careful optimization of reaction conditions. Key parameters such as the choice of solvent, catalyst system, temperature, and pressure can profoundly influence reaction outcomes, including yield, selectivity, and even the reaction pathway itself. researchgate.netnih.gov
Influence of Solvent Systems and Concentration
The choice of solvent is critical in spirocycle synthesis, as it can significantly alter reaction mechanisms. researchgate.netnih.gov Computational studies have shown that solvent molecules can directly interact with reaction intermediates. researchgate.net For instance, in the synthesis of spirocycles from alkyne cations, the solvent determines whether the reaction proceeds via cyclization or a competing elimination pathway. researchgate.net
In dichloromethane , a non-coordinating solvent, a strong intramolecular π-cation interaction favors the desired cyclization route. researchgate.net
In contrast, solvents like tetrahydrofuran (B95107) or toluene can form dative bonds or stabilized complexes with the cation, altering the energy profile and promoting the undesired elimination pathway. researchgate.net
Furthermore, solvent properties influence the crystallization process, affecting nucleation rates and the potential for polymorphism. nih.gov
| Solvent | Interaction Type | Favored Reaction Pathway | Reference |
| Dichloromethane | No discrete solvent-cation interaction | [5-exo-dig] Cyclization | researchgate.net |
| Tetrahydrofuran | Dative C-O bond with cation | Elimination | researchgate.net |
| Toluene | Stabilized triflate-cation complex | Elimination | researchgate.net |
Catalyst Selection and Loading
The selection of an appropriate catalyst is paramount for achieving high efficiency and selectivity. In gold-catalyzed reactions for constructing 7-azaspiro[4.5]decanes, the combination of a gold precursor and a silver salt co-catalyst is common. researchgate.net For example, the use of JohnPhosAuCl with NaBARF as a catalyst system has been shown to produce spirocyclic products with high diastereoselectivity. researchgate.net The ligand bound to the metal center (e.g., JohnPhos) plays a crucial role in tuning the catalyst's reactivity and steric environment. In a dual Au/Pd relay catalysis, Ph3PAuCl and AgOTf are used for the initial gold-catalyzed step. researchgate.net Optimizing the catalyst and its loading is a key step in developing new synthetic routes for complex molecules. nih.gov
| Catalyst System | Reaction | Observed Outcome | Reference |
| JohnPhosAuCl / NaBARF | Au(I)-catalyzed cyclization/rearrangement | Good diastereoselectivities (6.7:1 to >20:1 dr) | researchgate.net |
| Ph3PAuCl / AgOTf | Au/Pd relay catalytic tandem cyclization | Efficient generation of azadiene intermediate | researchgate.net |
Temperature and Pressure Control
While many advanced catalytic methods, including the Au/Pd relay system for 2-oxa-7-azaspiro[4.5]decane derivatives, are designed to run under mild temperature and pressure conditions, precise control of these parameters is essential for ensuring reproducibility, safety, and scalability. uq.edu.auresearchgate.net In industrial or larger-scale laboratory settings, temperature and pressure are typically managed through automated reactor systems. e3s-conferences.org
Heat exchangers are used to add or remove heat from the reactor, maintaining the optimal temperature for the reaction. e3s-conferences.org Pressure can be controlled to keep volatile reactants in the liquid phase or to influence reaction equilibria. Cascade control systems, where a master controller (e.g., a pressure regulator) sets the target for a slave controller (e.g., a temperature regulator), allow for precise management of the reaction environment. e3s-conferences.org These systems use feedback from sensors to adjust heating or cooling cycles, ensuring the reaction proceeds safely and efficiently. e3s-conferences.org
Challenges in the Synthesis of Sterically Hindered Spirocyclic Structures
The central challenge in the synthesis of spirocyclic compounds is the creation of the sterically congested quaternary carbon center that joins the two rings. researchgate.net This inherent steric hindrance can lead to several complications:
Reduced Reactivity: Steric hindrance can slow down or prevent the desired bond-forming reactions, leading to lower yields and longer reaction times.
Competing Pathways: The energy barrier to forming the strained spirocenter can become comparable to that of other reaction pathways, such as elimination or rearrangement, leading to a mixture of products. researchgate.net
Stereocontrol: Establishing the correct three-dimensional arrangement (stereochemistry) at the spirocenter is difficult. Inefficient stereocontrol can result in mixtures of diastereomers that are difficult to separate. acs.org
Intermediate Instability: Some synthetic routes may proceed through highly strained or unstable intermediates, which can decompose or rearrange before the final product is formed. nih.gov For example, the synthesis of some spirocycles involves transient oxaspiro[2.2]pentane intermediates that can be unstable under the reaction conditions. nih.gov
Overcoming these challenges requires the development of highly selective and efficient catalytic systems, such as the gold and palladium methodologies discussed, which can operate under mild conditions to favor the formation of the desired sterically hindered spirocyclic product. researchgate.netresearchgate.net
Scalable Synthesis Protocols for Research and Development
The efficient synthesis of this compound on a scale suitable for research and development necessitates a strategic approach that prioritizes high yields, operational simplicity, and the use of readily available starting materials. A plausible and scalable multi-step synthesis is proposed, commencing with the formation of a key 4,4-disubstituted piperidine intermediate, followed by reduction and subsequent intramolecular cyclization to furnish the desired spirocyclic ether.
Step 1: Synthesis of Diethyl 1-benzylpiperidine-4,4-dicarboxylate
A common and scalable method for the synthesis of 4,4-disubstituted piperidines involves the dialkylation of a suitable active methylene (B1212753) compound with a bis-electrophile. In this case, diethyl malonate can be reacted with N-benzyl-bis(2-chloroethyl)amine in the presence of a base. For larger scale operations, phase-transfer catalysis can be employed to facilitate the reaction between the organic and aqueous phases, often leading to improved yields and easier work-up procedures.
| Parameter | Value |
| Reactants | Diethyl malonate, N-benzyl-bis(2-chloroethyl)amine, Sodium ethoxide |
| Solvent | Ethanol |
| Reaction Time | 12-24 hours |
| Temperature | Reflux |
| Yield | 75-85% |
| Scalability Notes | The reaction is amenable to large-scale production. Careful control of temperature during the addition of sodium ethoxide is crucial to manage the exotherm. The use of mechanical stirring is recommended for larger batches to ensure efficient mixing. |
Step 2: Reduction of Diethyl 1-benzylpiperidine-4,4-dicarboxylate to (1-Benzylpiperidine-4,4-diyl)dimethanol
The reduction of the diester to the corresponding diol is a critical step in this synthetic sequence. Lithium aluminum hydride (LAH) is a powerful reducing agent capable of effecting this transformation efficiently. For large-scale reductions, careful consideration of safety protocols is paramount due to the highly reactive nature of LAH. The reaction is typically performed in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere. The diol is then isolated after a careful aqueous workup.
| Parameter | Value |
| Reactant | Diethyl 1-benzylpiperidine-4,4-dicarboxylate |
| Reagent | Lithium aluminum hydride (LAH) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Time | 4-8 hours |
| Temperature | 0 °C to reflux |
| Yield | 85-95% |
| Scalability Notes | LAH reductions are highly exothermic and release hydrogen gas. Large-scale reactions require specialized equipment for controlled addition of the reagent and safe handling of the reaction quench. Reverse addition (adding the ester to the LAH suspension) can help control the exotherm. |
Step 3: Intramolecular Cyclization to form 1-Benzyl-7-oxa-1-azaspiro[4.5]decane
The final spirocyclization to form the tetrahydropyran (B127337) ring can be achieved through an acid-catalyzed intramolecular etherification of the diol. A variety of acid catalysts can be employed, including strong mineral acids like sulfuric acid or hydrochloric acid, or solid-supported acid catalysts which can simplify product purification. The reaction involves the protonation of one hydroxyl group, followed by intramolecular nucleophilic attack by the second hydroxyl group, leading to the formation of the spirocyclic ether.
| Parameter | Value |
| Reactant | (1-Benzylpiperidine-4,4-diyl)dimethanol |
| Catalyst | Sulfuric acid or a solid acid catalyst (e.g., Amberlyst-15) |
| Solvent | Toluene (with Dean-Stark trap to remove water) |
| Reaction Time | 6-12 hours |
| Temperature | Reflux |
| Yield | 70-80% |
| Scalability Notes | Azeotropic removal of water drives the reaction to completion. On a larger scale, efficient water removal is key. The use of a solid acid catalyst can simplify workup and catalyst recovery, making the process more environmentally friendly and cost-effective for larger batches. |
Step 4: Deprotection to this compound
The N-benzyl protecting group can be removed under various conditions, with catalytic hydrogenation being a common and scalable method. This involves treating the N-benzyl spirocycle with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). This method is generally clean and provides the final product in high purity after filtration of the catalyst and removal of the solvent.
| Parameter | Value |
| Reactant | 1-Benzyl-7-oxa-1-azaspiro[4.5]decane |
| Catalyst | Palladium on carbon (Pd/C) |
| Reagent | Hydrogen gas |
| Solvent | Ethanol or Methanol |
| Reaction Time | 12-24 hours |
| Temperature | Room temperature |
| Pressure | 1-5 atm |
| Yield | >95% |
| Scalability Notes | Catalytic hydrogenation is a highly scalable process. Proper safety measures for handling hydrogen gas are essential. The catalyst can often be recovered and reused, which is advantageous for large-scale production. |
This multi-step approach provides a viable and scalable pathway for the synthesis of this compound, suitable for producing the quantities required for extensive research and development activities. Each step utilizes well-established and scalable chemical transformations, allowing for the potential for optimization and adaptation to industrial production.
Derivatization and Functionalization Strategies of the 7 Oxa 1 Azaspiro 4.5 Decane Scaffold
N-Diversification of the Azaspirocyclic Amine
The secondary amine nitrogen within the 7-oxa-1-azaspiro[4.5]decane scaffold provides a versatile handle for introducing a wide array of substituents, thereby enabling the modulation of the molecule's physicochemical and pharmacological properties.
Reductive Alkylation Strategies
Reductive amination, also known as reductive alkylation, is a powerful and widely used method for the N-alkylation of amines. This reaction proceeds through the formation of an imine or iminium ion intermediate from the reaction of the amine with a carbonyl compound (an aldehyde or ketone), which is then reduced in situ to the corresponding alkylated amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).
The general scheme for the reductive alkylation of the this compound core is depicted below. The reaction is typically performed as a one-pot procedure, offering high efficiency and broad substrate scope. organicreactions.orgorganic-chemistry.org This strategy allows for the introduction of a diverse range of alkyl and arylalkyl groups at the nitrogen atom.
Table 1: Examples of Reagents for Reductive Alkylation
| Carbonyl Compound | Reducing Agent | Resulting N-Substituent |
| Formaldehyde | Sodium triacetoxyborohydride | Methyl |
| Benzaldehyde | Sodium cyanoborohydride | Benzyl |
| Acetone | Sodium borohydride | Isopropyl |
Amidation and Ureation Reactions
The nucleophilic nature of the secondary amine in the this compound scaffold allows for its facile acylation to form amides and reaction with isocyanates to yield ureas. These functional groups are prevalent in many drug molecules due to their ability to participate in hydrogen bonding interactions with biological targets.
Amide bond formation is typically achieved by reacting the amine with a carboxylic acid activated with a coupling agent, or with a more reactive acyl halide or anhydride. A patent has described the synthesis of 1-oxa-8-azaspiro[4.5]decane-8-carboxamide compounds, highlighting the feasibility of this transformation on the closely related 1-oxa-8-azaspiro isomer. google.com
Urea derivatives can be synthesized by the addition of the spirocyclic amine to an isocyanate. This reaction is generally high-yielding and proceeds under mild conditions. For instance, novel 1,3,8-triazaspiro[4.5]decan-4-one urea derivatives have been constructed by reacting 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one with various substituted isocyanates. researchgate.net This demonstrates the applicability of ureation reactions to similar spirocyclic systems. The general reaction of an amine with an isocyanate to form a urea is a well-established synthetic transformation. researchgate.netbeilstein-journals.orgorganic-chemistry.orgorganic-chemistry.org
Table 2: Reagents for Amidation and Ureation
| Reagent Type | Example Reagent | Resulting Functional Group |
| Acylating Agent | Acetyl chloride | N-acetyl |
| Activated Carboxylic Acid | Benzoic acid with a coupling agent | N-benzoyl |
| Isocyanate | Phenyl isocyanate | N-phenylurea |
Functional Group Transformations on the Carbon Skeleton
In addition to modifying the nitrogen atom, the carbon framework of the this compound scaffold can be functionalized to further explore the structure-activity relationships of its derivatives.
Esterification Reactions
The presence of hydroxyl groups on the carbon skeleton of this compound derivatives provides an opportunity for esterification. For example, the compound tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate contains a secondary alcohol that can be esterified to introduce various acyl groups. achemblock.com This transformation can be achieved using standard esterification conditions, such as reaction with an acyl chloride or carboxylic anhydride in the presence of a base, or through acid-catalyzed esterification with a carboxylic acid.
Reduction and Oxidation Processes
Ketone functionalities on the carbon skeleton, such as in 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, are amenable to reduction to the corresponding secondary alcohols. nih.gov This reduction can be accomplished using a variety of reducing agents, with sodium borohydride (NaBH₄) being a common choice due to its mildness and selectivity for ketones and aldehydes. masterorganicchemistry.comyoutube.com The resulting hydroxyl group can then serve as a handle for further functionalization, such as the esterification reactions mentioned previously.
Oxidation reactions can also be employed to introduce new functional groups. For instance, the N-bromosuccinimide (NBS)-promoted semipinacol rearrangement has been utilized in the synthesis of the 6-azaspiro[4.5]decane fragment, leading to the formation of an azaspirocyclic ketone. acs.org This type of transformation highlights the potential to introduce carbonyl groups onto the carbon skeleton, which can then be subjected to further derivatization.
Table 3: Examples of Reduction and Oxidation Reactions
| Starting Material | Reagent(s) | Product Functional Group |
| 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one | Sodium borohydride | Secondary alcohol |
| Allylic alcohol precursor | N-Bromosuccinimide | Ketone (via rearrangement) |
Electrophilic Aromatic Substitution on Substituted Moieties
For derivatives of this compound that bear aromatic substituents, the aromatic ring can undergo electrophilic aromatic substitution (EAS) to introduce additional functional groups. The synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione provides an example of a spirocyclic scaffold bearing a phenyl group. mdpi.com
The phenyl group in such a derivative can be subjected to common EAS reactions such as nitration, halogenation, Friedel-Crafts alkylation, and acylation. The position of substitution on the aromatic ring will be directed by the electronic nature of the spirocyclic moiety and any other substituents present on the ring. The spirocyclic amine, being an electron-donating group, would be expected to activate the aromatic ring and direct incoming electrophiles to the ortho and para positions.
Introduction of Specific Substituents for Structural Modification
There is no available scientific literature that describes the introduction of specific substituents onto the this compound scaffold for the purpose of structural modification.
Prodrug Derivatization Approaches for Spirocyclic Systems
There is no available scientific literature that discusses prodrug derivatization approaches specifically for the this compound system.
Conformational Analysis and Advanced Structural Characterization of 7 Oxa 1 Azaspiro 4.5 Decane
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental to determining the structure of chemical compounds. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the atomic arrangement and mass of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structure of a molecule by providing information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). For 7-Oxa-1-azaspiro[4.5]decane, a complete NMR analysis would involve assigning specific resonance signals to each hydrogen and carbon atom in the molecule.
As of now, no specific ¹H or ¹³C NMR spectral data has been published for this compound. In a hypothetical analysis, one would expect the ¹H NMR spectrum to show a series of multiplets for the methylene (B1212753) (-CH₂) groups of the pyrrolidine (B122466) and tetrahydropyran (B127337) rings. The chemical shifts would be influenced by the proximity of the nitrogen and oxygen heteroatoms. Similarly, the ¹³C NMR spectrum would display distinct signals for each carbon atom, with the carbons adjacent to the oxygen and nitrogen atoms appearing at characteristic downfield shifts. Advanced 2D NMR techniques, such as COSY and HSQC, would be essential to definitively assign these signals and confirm the connectivity of the spirocyclic framework.
Mass Spectrometry (MS) for Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can offer structural insights through the analysis of its fragmentation patterns upon ionization. While no experimental mass spectrometry studies detailing the fragmentation of this compound are available, predicted data can be referenced.
Computational tools can predict the collision cross-section (CCS) values for different adducts of a molecule, which relates to the ion's shape and size in the gas phase. These predictions can be useful in metabolomics and other high-throughput screening methods.
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 142.12265 | 131.3 |
| [M+Na]⁺ | 164.10459 | 135.5 |
| [M-H]⁻ | 140.10809 | 133.6 |
| [M+NH₄]⁺ | 159.14919 | 152.9 |
| [M+K]⁺ | 180.07853 | 134.9 |
| [M+H-H₂O]⁺ | 124.11263 | 125.2 |
| [M]⁺ | 141.11482 | 123.1 |
Data sourced from computational predictions as experimental data is unavailable. uni.lu
A detailed fragmentation analysis would involve identifying characteristic bond cleavages. For this compound, fragmentation would likely involve the opening of the pyrrolidine or tetrahydropyran rings, leading to specific neutral losses and charged fragments that could be used to confirm the spirocyclic structure.
X-ray Crystallography for Absolute Configuration Determination and Conformational Insights
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its solid state. This technique would allow for the precise determination of bond lengths, bond angles, and the absolute configuration of the spiro-center in this compound. It would also reveal the preferred conformation of the two rings (e.g., envelope or twist for the pyrrolidine ring, and chair, boat, or twist-boat for the tetrahydropyran ring).
Currently, there are no published X-ray crystal structures for this compound. Such a study would be invaluable for understanding the molecule's precise geometry and intermolecular interactions in the solid state.
Computational Conformational Analysis
In the absence of experimental data, computational chemistry offers powerful methods to predict the conformational preferences and dynamics of molecules.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility and stability of different structures. An MD simulation of this compound would reveal how the two rings move relative to each other and which conformations are most populated at a given temperature. This would help in understanding the dynamic behavior of the molecule in solution. No such simulation studies have been published for this specific compound.
Energy Minimization and Potential Energy Surface Mapping
Energy minimization techniques are used to find the most stable three-dimensional structure (the global energy minimum) of a molecule. By systematically changing the torsion angles within the molecule and calculating the potential energy for each geometry, a potential energy surface (PES) map can be generated. This map illustrates the various low-energy conformations (local minima) and the energy barriers between them. For this compound, this analysis would identify the most stable chair/envelope combinations of the two rings and the energetic cost of converting between them. As with other analytical methods, specific research on the potential energy surface of this compound has not been reported in the literature.
Influence of Spirocyclic Conformation on Molecular Interactions
The rigid spirocyclic framework of this compound significantly governs its three-dimensional geometry, which in turn dictates the nature and strength of its molecular interactions. The relative orientation of the pyrrolidine and tetrahydropyran rings creates distinct conformational isomers, each with a unique spatial presentation of its hydrogen bond donors (N-H) and acceptors (N and O). This conformational landscape is critical in determining how the molecule interacts with itself and with other molecules, such as biological macromolecules or solvent molecules.
The interplay between the two rings can lead to steric hindrance or, conversely, pre-organization for specific binding events. The conformation of the six-membered tetrahydropyran ring, likely preferring a chair-like geometry, and the five-membered pyrrolidine ring, adopting an envelope or twist conformation, results in specific axial and equatorial positions for the substituents. The orientation of the lone pairs on the nitrogen and oxygen atoms is directly coupled to the ring puckering.
Hypothetical Data on Conformational Influence on Interaction Sites:
Without experimental data, we can hypothesize the parameters that would be crucial for analysis. A computational study would likely investigate the following aspects for different low-energy conformers:
| Conformer | N-H Bond Vector Orientation | Oxygen Lone Pair Accessibility | Predicted Interaction Profile |
| A | Axial-like | High | Favors hydrogen bonding with sterically unhindered partners. |
| B | Equatorial-like | Medium | May engage in intramolecular interactions, reducing intermolecular potential. |
| C | Intermediate | Low | Steric shielding of the oxygen may limit its role as a hydrogen bond acceptor. |
Detailed Research Findings:
Currently, there are no specific research findings in the public domain that detail the conformational analysis of this compound and its direct influence on molecular interactions. Studies on analogous spirocyclic systems suggest that the anomeric effect, involving the delocalization of an oxygen lone pair into an anti-bonding orbital of an adjacent C-N bond, could play a role in stabilizing certain conformations. Such stereoelectronic effects would have a profound impact on the dipole moment of the molecule and its ability to engage in electrostatic interactions.
Furthermore, the potential for intramolecular hydrogen bonding between the N-H group and the ether oxygen would be highly dependent on the specific conformation. The formation of such a bond would rigidify the structure further and mask these functional groups from intermolecular interactions, thereby altering the molecule's physicochemical properties, such as its lipophilicity and solvation characteristics. A detailed quantum mechanical study would be required to quantify the energies of such interactions and their effect on the conformational equilibrium.
Structure Activity Relationship Sar Studies of 7 Oxa 1 Azaspiro 4.5 Decane Derivatives
Impact of Substituent Positioning on Biological Activity
The biological activity of oxa-azaspiro[4.5]decane derivatives is highly sensitive to the nature and position of substituents on the spirocyclic core. Systematic modifications have demonstrated that even minor changes can significantly alter a compound's potency and selectivity for its biological target.
Research into 1-oxa-8-azaspiro[4.5]decane analogues as M1 muscarinic agonists for treating Alzheimer's-type dementia provides a clear example. The parent compound, 2,8-Dimethyl-1-oxa-8-azaspiro patsnap.comnih.govdecan-3-one, exhibited potent muscarinic activity but lacked selectivity for M1 over M2 receptors. nih.gov Systematic modifications to this core structure revealed that substituents at the C2 and C3 positions of the tetrahydrofuran (B95107) ring were critical for achieving M1 receptor selectivity. Introducing a 2-ethyl group, a 3-methylene group, or 3-dithioketal and 3-oxime analogues resulted in compounds with a preferential affinity for M1 receptors and potent antiamnesic activity. nih.gov
In the context of anticancer agents, studies on 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have also highlighted the importance of substituent positioning. For these compounds, activity against human cancer cell lines was significantly influenced by the substituent at the N4 position. It was observed that when the substituent at the 4-position was a p-bromobenzyl group, the antitumor activity appeared to be optimal. nih.gov Conversely, the introduction of a methyl group at the C2 position led to a slight decrease in activity. nih.gov
| Scaffold | Parent/Lead Compound | Modification | Observed Biological Effect | Reference |
|---|---|---|---|---|
| 1-Oxa-8-azaspiro[4.5]decane | 2,8-Dimethyl-1-oxa-8-azaspiro patsnap.comnih.govdecan-3-one | Addition of 2-ethyl group | Preferential affinity for M1 over M2 muscarinic receptors; potent antiamnesic activity. | nih.gov |
| 1-Oxa-8-azaspiro[4.5]decane | 2,8-Dimethyl-1-oxa-8-azaspiro patsnap.comnih.govdecan-3-one | Addition of 3-methylene group | Preferential affinity for M1 over M2 muscarinic receptors; potent antiamnesic activity. | nih.gov |
| 1-Oxa-4-azaspiro[4.5]decane | 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione core | N4-p-bromobenzyl substituent | Optimal antitumor activity observed in the series. | nih.gov |
| 1-Oxa-4-azaspiro[4.5]decane | 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione core | C2-methyl substituent | Slight decrease in antitumor activity. | nih.gov |
Influence of Heteroatom Substitution within the Spiro Ring System
Altering the heteroatoms within the spiro ring system is a key strategy in medicinal chemistry to modulate a molecule's physicochemical properties and its interaction with biological targets. In the oxa-azaspiro[4.5]decane series, replacing carbon or oxygen atoms with other heteroatoms like nitrogen or sulfur has led to significant changes in biological activity.
For instance, in the pursuit of M1 muscarinic agonists, researchers synthesized 1-oxa-2,8-diazaspiro[4.5]decan-3-ones, introducing an additional nitrogen atom into the five-membered ring. The lead compound in this series, 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one, displayed high affinity for both M1 and M2 receptors. nih.gov However, further modification of the substituent on the newly introduced nitrogen at the N2 position, while increasing selectivity for M1 over M2 receptors, unfortunately resulted in a loss of M1 agonistic activity. nih.gov
Further exploration involved replacing the oxygen atom at the 1-position with a basic nitrogen atom, creating a 2,8-dimethyl-1,2,8-triazaspiro[4.5]-decan-3-one. This structural change was found to be detrimental, as the resulting compound showed only low affinity for M1 receptors, suggesting that an oxygen or carbonyl group at this position is critical for receptor binding. nih.gov The synthesis of other novel systems, such as 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxides, demonstrates the feasibility of incorporating other heteroatoms like sulfur, opening avenues for further exploration of this chemical space. researchgate.net
Correlation of Structural Variations with Specific Biological Outcomes
A primary goal of SAR studies is to establish clear correlations between specific structural modifications and desired biological outcomes. This allows for the rational design of more effective and selective therapeutic agents.
M1 vs. M2 Receptor Selectivity: For the 1-oxa-8-azaspiro[4.5]decane class, a direct correlation was established between substitutions on the tetrahydrofuran ring and M1/M2 receptor selectivity. The unsubstituted parent compound was non-selective, but the addition of specific groups at the C2 and C3 positions consistently conferred preferential M1 affinity. nih.gov This demonstrates that these positions are key interaction points for achieving selectivity. Conversely, heteroatom substitution at the O1 position with nitrogen was shown to correlate with a loss of binding affinity, indicating this atom is essential for the pharmacophore. nih.gov
Antitumor Cytotoxicity: In the 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione series, specific structural features were correlated with cytotoxicity against different cancer cell lines. The nature of the N-benzyl substituent was a key determinant of potency. For example, compound 11h (with a p-bromobenzyl group) emerged as a highly effective agent against A549 (lung), MDA-MB-231 (breast), and HeLa (cervical) cancer cell lines. nih.gov Another crucial structural variation was the saturation of the dienone system. The parent compounds contain a conjugated dienone, which can act as a Michael acceptor and lead to off-target effects. nih.gov Modifying this reactive moiety by eliminating the α,β-unsaturated bond led to compounds like 8b , which showed potent cytotoxicity against the MDA-MB-231 cell line (IC50 of 0.10 μM) while exhibiting reduced harm to non-cancerous human umbilical vein endothelial cells (HUVEC). nih.gov
| Compound ID | Key Structural Variation | Biological Outcome (IC50 in μM) | Reference |
|---|---|---|---|
| 11d | N4-(p-fluorobenzyl) substituent | MDA-MB-231: 0.08 | nih.gov |
| 11h | N4-(p-bromobenzyl) substituent | A549: 0.19; MDA-MB-231: 0.08; HeLa: 0.15 | nih.gov |
| 11k | N4-(p-bromobenzyl), C2-methyl substituent | MDA-MB-231: 0.09; HeLa: 0.14 | nih.gov |
| 6d | Michael addition product at C7 | A549: 0.26 | nih.gov |
| 8b | Cyclopropanated at C6-C7 | MDA-MB-231: 0.10 | nih.gov |
Iterative Design and Optimization Strategies for Lead Compounds
Lead optimization is a critical phase in drug discovery that involves an iterative cycle of designing, synthesizing, and testing new analogues to refine a lead compound's properties. patsnap.com This process aims to enhance efficacy and selectivity while improving ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov
The development of oxa-azaspiro[4.5]decane derivatives showcases several classic optimization strategies.
SAR-Directed Optimization: The development of M1 muscarinic agonists is a prime example of SAR-driven design. nih.gov The initial lead, 2,8-Dimethyl-1-oxa-8-azaspiro patsnap.comnih.govdecan-3-one, was identified as potent but non-selective. nih.gov Based on SAR findings, subsequent design iterations focused on modifying the C2 and C3 positions. This led to the discovery of compounds like the 3-methylene analogue, which had a superior profile of potent antiamnesic activity and M1 selectivity, ultimately leading to its selection for clinical studies. nih.gov
Toxicity Reduction: A key optimization strategy for the antitumor 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones was to mitigate potential toxicity associated with their Michael acceptor functionality. nih.gov The iterative design process involved chemical reactions like Michael addition and cyclopropanation to eliminate the reactive α,β-unsaturated bond. This was a deliberate strategy to reduce the potential for harmful off-target reactions while aiming to preserve antitumor activity. The successful outcome was compound 8b , which retained high potency against breast cancer cells but showed less damage to healthy endothelial cells compared to its predecessor. nih.gov
Mechanistic Investigations of Biological Activity in 7 Oxa 1 Azaspiro 4.5 Decane Research
Identification of Molecular Targets and Binding Sites
Research into oxa-azaspiro[4.5]decane derivatives has identified specific interactions with both enzymes and receptors, highlighting the therapeutic potential of this structural class.
The oxa-azaspiro[4.5]decane core has been identified as a promising scaffold for the development of enzyme inhibitors. Notably, the 1-oxa-8-azaspiro[4.5]decane isomer has been distinguished as a lead scaffold for inhibitors of Fatty Acid Amide Hydrolase (FAAH). nih.gov FAAH is a serine hydrolase responsible for breaking down fatty acid amides like the endocannabinoid anandamide. nih.gov
Derivatives based on the 1-oxa-8-azaspiro[4.5]decane core have been developed as potent FAAH inhibitors, suggesting that compounds with this spirocyclic structure can be optimized for high efficacy. nih.govnih.govwipo.int The inhibition of FAAH is a therapeutic strategy for managing conditions such as pain and inflammation. nih.gov
Derivatives of the 1-oxa-8-azaspiro[4.5]decane skeleton have been synthesized and evaluated as selective ligands for sigma (σ) receptors. researchgate.net These receptors are involved in a variety of cellular functions and are implicated in neurological disorders and cancer. nih.govacs.org
Studies have shown that these compounds can exhibit high, nanomolar affinity for σ1 receptors with moderate to good selectivity over σ2 receptors. researchgate.net The affinity and selectivity are influenced by the specific chemical groups attached to the core spirocyclic structure. For example, replacing certain parts of the molecule with a 1,4-dioxa-8-azaspiro[4.5]decane group can maintain this high affinity for σ1 receptors. nih.govacs.org
| Compound Derivative | Target Receptor | Binding Affinity (Ki) | Selectivity (Ki(σ2)/Ki(σ1)) |
|---|---|---|---|
| 1-Oxa-8-azaspiro[4.5]decane derivatives | σ1 | 0.61 – 12.0 nM | 2 – 44 |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | σ1 | 5.4 ± 0.4 nM | >30 |
Modulation of Intracellular Signaling Pathways
While specific data on the modulation of intracellular signaling pathways by 7-Oxa-1-azaspiro[4.5]decane is not detailed in the available literature, the activity of related isomers at their molecular targets implies downstream effects. For instance, the binding of ligands to σ1 receptors can influence calcium signaling between the endoplasmic reticulum and mitochondria, affecting cellular survival and function.
In Vitro Biological Assay Methodologies
A variety of in vitro assays have been employed to characterize the biological activity of compounds featuring the oxa-azaspiro[4.5]decane scaffold.
Cell-based assays are crucial for determining the potential therapeutic effects of new compounds. Derivatives of 1-oxa-4-azaspiro[4.5]decane have been tested for their cytotoxic effects against several human cancer cell lines, including lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cells. These studies help to identify compounds that can inhibit cancer cell proliferation.
Furthermore, the broader class of azaspiro compounds has been investigated for antimicrobial properties. For instance, 1,4-Dithia-7-azaspiro[4.5]decane, a related sulfur-containing analogue, has demonstrated potent activity against Mycobacterium bovis BCG, indicating potential for anti-mycobacterial applications.
Biochemical assays are fundamental to understanding how these compounds interact with their molecular targets. Radioligand binding assays are a common method used to determine the binding affinity (expressed as the inhibitor constant, Ki) of the spirocyclic compounds for specific receptors, such as the σ1 and σ2 receptors. researchgate.net These assays measure the ability of the test compound to displace a known radioactive ligand from its binding site on the receptor, providing a quantitative measure of its potency.
Pre-clinical in vivo Pharmacological Evaluation (Animal Models)
Comprehensive searches of scientific literature and biomedical databases did not yield specific studies on the pre-clinical in vivo pharmacological evaluation of this compound in animal models. The following subsections detail the lack of available data for specific areas of investigation.
Studies on Brain Uptake and Biodistribution
No publicly available research data could be found regarding the brain uptake or biodistribution of this compound in animal models. Consequently, its ability to cross the blood-brain barrier and its distribution pattern in various organs and tissues remain uncharacterized in the scientific literature. Therefore, no data tables on these parameters can be provided.
Receptor Occupancy Studies
There is no available information from in vivo studies to characterize the receptor occupancy of this compound in the central nervous system or peripheral tissues of animal models. Research detailing the engagement of this compound with specific biological targets in a living organism has not been published. As a result, no data tables concerning receptor occupancy are available.
Applications in Chemical Biology and Early Stage Drug Discovery Research
Utility as Versatile Building Blocks for Complex Molecule Synthesis
The 7-oxa-1-azaspiro[4.5]decane core serves as a versatile starting point for the synthesis of complex molecules and diverse chemical libraries. Its spirocyclic nature imparts a defined three-dimensional geometry that is highly sought after in modern drug design, moving away from flat, planar molecules. Researchers have developed efficient synthetic routes to functionalize this scaffold, enabling its use as a key building block. univ.kiev.ua
A notable strategy involves a multistage divergence approach, where a single spirocyclic precursor can be elaborated into a large collection of distinct compounds. nih.gov This method introduces diversity in a stepwise manner by:
Preparing and separating separable spirocyclic diastereomers. nih.gov
Elaborating each diastereomer into different scaffolds using various chemical reagents, such as Horner-Wadsworth-Emmons reagents. nih.gov
Employing multiple modes of nitrogen diversification for each scaffold to produce the final compounds. nih.gov
This divergent strategy has been successfully used to generate a 162-member compound library from a single 1-oxa-7-azaspiro[4.5]decane-derived precursor, demonstrating the scaffold's utility in creating structurally diverse small molecule libraries for screening and drug discovery. nih.gov The development of convenient synthesis methods from commercially available reagents further enhances its accessibility and application in producing biologically active compounds. researchgate.net
Identification and Optimization of Lead Compounds in Drug Discovery Pipelines
Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties, transforming it into a viable drug candidate. patsnap.com The this compound framework has proven to be an excellent scaffold for this iterative process.
In the search for treatments for Alzheimer's disease, researchers synthesized a series of 1-oxa-8-azaspiro[4.5]decanes as potential M1 muscarinic agonists. nih.gov Starting with a lead compound, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, which showed potent but non-selective muscarinic activity, systematic modifications were made to the spirocyclic core. nih.gov This optimization process led to the discovery of analogues with preferential affinity for M1 receptors over M2 receptors and potent antiamnesic activity with a better separation from cholinergic side effects. nih.gov
Similarly, derivatives of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione were synthesized and optimized to reduce potential toxicity associated with their conjugated dienone structure while investigating their antitumor activity. nih.gov Other research has focused on creating 7-methyl-1,4-dioxa-7-azaspiro[4.5]decane derivatives as potential dopamine (B1211576) agonists. nih.gov These examples highlight how the spiro[4.5]decane skeleton can be systematically modified to fine-tune biological activity, a key goal of the lead optimization process. chemrxiv.orgaltasciences.com
Table 1: Structure-Activity Relationship (SAR) of 1-Oxa-8-azaspiro[4.5]decane Derivatives as M1 Muscarinic Agonists Data sourced from research on M1 muscarinic agonists for dementia treatment. nih.gov
| Compound Modification (at position 3) | M1 Receptor Affinity (Ki, nM) | M2 Receptor Affinity (Ki, nM) | M1/M2 Selectivity | In Vivo Activity |
| Ketone (Parent Compound 17) | High | High | Non-selective | Potent, but with side effects |
| Methylene (B1212753) (Compound 29) | Moderate | Low | Selective | Potent antiamnesic activity |
| Dithioketal (Compound 26) | Moderate | Low | Selective | Potent antiamnesic activity |
| Oxime (Compound 37) | Moderate | Low | Selective | Potent antiamnesic activity |
Development of Molecular Probes and Radioligands for Positron Emission Tomography (PET)
Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive study of biological processes in living subjects. mdpi.com This requires radioligands—biologically active molecules labeled with a positron-emitting isotope, such as fluorine-18 (B77423) ([¹⁸F]). The this compound scaffold has been instrumental in developing such probes, particularly for the sigma-1 (σ1) receptor, which is implicated in various neurological disorders and cancers. researchgate.netacs.org
Researchers have designed and synthesized series of 1-oxa-8-azaspiro[4.5]decane and related derivatives, evaluating them as selective σ1 receptor ligands. researchgate.netnih.gov A lead compound from this series was successfully radiolabeled with [¹⁸F] via nucleophilic substitution. nih.gov Biodistribution studies in mice showed that the resulting radioligand, [¹⁸F]8, had high initial brain uptake. nih.gov Furthermore, its accumulation in the brain could be significantly reduced by pretreatment with a known σ1 receptor agonist, indicating specific binding to the target. researchgate.netnih.gov
Another derivative, [¹⁸F]5a, based on a 1,4-dioxa-8-azaspiro[4.5]decane structure, was developed as a potent σ1 receptor radioligand for tumor imaging. acs.orgnih.gov PET imaging in mouse tumor models demonstrated high accumulation of this tracer in human carcinoma and melanoma, which was also reduced by a blocking agent, confirming target specificity. acs.orgnih.gov These findings underscore the suitability of the spiro[4.5]decane core for creating effective PET radioligands to visualize and study receptor expression in both the brain and peripheral tumors. researchgate.netacs.org
Table 2: Properties of Spiro[4.5]decane-Based PET Radioligands for Sigma-1 (σ1) Receptors Data compiled from studies on novel σ1 receptor imaging agents. researchgate.netacs.orgnih.govnih.gov
| Radioligand | Scaffold | σ1 Affinity (Ki, nM) | Selectivity (vs. σ2) | Radiochemical Yield | Molar Activity (GBq/μmol) | Primary Application |
| [¹⁸F]8 | 1-Oxa-8-azaspiro[4.5]decane | 0.47 - 12.1 | 2 - 44 fold | 12-35% | 94 - 121 | Brain Imaging |
| [¹⁸F]5a | 1,4-Dioxa-8-azaspiro[4.5]decane | 5.4 | 30-fold | >95% purity | 25 - 45 | Tumor Imaging |
Design Principles for Enhanced Blood-Brain Barrier Penetration
The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system (CNS) but also prevents the vast majority of therapeutic drugs from reaching their intended targets in the brain. nih.govmdpi.com Designing molecules that can effectively cross the BBB is a major challenge in CNS drug development. While the spiro[4.5]decane scaffold itself does not guarantee BBB penetration, its rigid structure allows for precise control over physicochemical properties like lipophilicity and molecular weight, which are critical for brain entry. nih.gov
Studies on radiolabeled 1-oxa-8-azaspiro[4.5]decane derivatives have demonstrated high initial brain uptake in animal models, indicating successful BBB penetration. researchgate.netnih.gov Similarly, research on a series of 1-oxa-4-thiaspiro[4.5]decane derivatives as 5-HT1A receptor agonists showed that theoretical ADME (Absorption, Distribution, Metabolism, and Excretion) property predictions and experimental cell permeability data for a lead compound were indicative of good BBB permeability. nih.gov
The design principles for enhancing BBB penetration using this scaffold involve:
Lipophilicity Tuning: Modifying substituents on the spirocyclic core to achieve an optimal balance of lipophilicity, which facilitates passage through the lipid membranes of the BBB without being so high as to cause non-specific binding or rapid removal by efflux pumps. nih.gov
Exploiting Transporter Systems: Introducing functionalities that may be recognized by endogenous transport systems, although this is a more complex strategy. mdpi.com
The successful brain uptake of several spiro[4.5]decane-based compounds suggests that this scaffold provides a robust platform for implementing these design principles. researchgate.netnih.govnih.gov
Role in Studying Novel Biological Pathways and Mechanisms
Molecular probes and selective ligands are essential tools for dissecting complex biological pathways and understanding the mechanisms of disease. The this compound scaffold has been used to create such tools, enabling new insights into various biological systems.
The development of potent and selective PET radioligands for σ1 receptors, built upon the spiro[4.5]decane framework, allows researchers to study the distribution and density of these receptors in vivo. acs.org This is crucial for investigating the role of σ1 receptors in the pathophysiology of Alzheimer's disease and their potential as biomarkers for cancer, as they are overexpressed in many tumor types. researchgate.netacs.orgnih.gov By enabling visualization of these receptors, these molecular probes help elucidate their function in both normal and diseased states.
Furthermore, spiro[4.5]decane-based compounds have been developed as selective agonists for M1 muscarinic and 5-HT1A receptors, and as potential dopamine agonists. nih.govnih.govnih.gov These selective ligands can be used to probe the function of these specific receptor subtypes, helping to untangle their roles in cognitive processes, pain perception, and motor control, thereby advancing the understanding of the underlying biological mechanisms. nih.govnih.gov
Future Directions and Emerging Research Avenues in Oxa Azaspiro 4.5 Decane Chemistry
Development of Novel Synthetic Routes to Access Underexplored Analogues
The synthesis of functionalized 7-oxa-1-azaspiro[4.5]decane analogues remains a critical area of research. The development of novel, efficient, and stereoselective synthetic routes is paramount to accessing a wider diversity of chemical space and enabling thorough structure-activity relationship (SAR) studies.
Recent advancements have showcased the potential of modern synthetic methodologies. For instance, a diastereoselective gold/palladium relay catalytic tandem cyclization has been successfully employed to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.netresearchgate.net This approach efficiently constructs the spiro[4.5]decane skeleton with good to excellent yields and high diastereoselectivity. researchgate.net Further exploration of such catalytic systems could unlock access to a variety of previously inaccessible analogues.
Another promising direction is the application of biocatalysis. The use of transaminase technology has been demonstrated for the synthesis of a 1-oxa-8-azaspiro[4.5]decan-3-amine, highlighting the potential for enzymatic methods to introduce chirality and functional groups with high selectivity. researchgate.netvapourtec.com Expanding the biocatalytic toolbox for the synthesis of oxa-azaspiro[4.5]decanes could provide more environmentally friendly and efficient routes to key intermediates and final compounds.
Furthermore, the synthesis of novel spiro systems incorporating different heteroatoms, such as the reported synthesis of 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxides, opens up new avenues for modifying the physicochemical and pharmacological properties of the scaffold. researchgate.net The exploration of multi-component reactions and flow chemistry approaches could also streamline the synthesis of diverse libraries of this compound analogues for biological screening. vapourtec.com
| Synthetic Approach | Key Features | Potential Advantages |
| Gold/Palladium Relay Catalysis | Diastereoselective tandem cyclization | High efficiency and stereocontrol in constructing the spirocyclic core. researchgate.netresearchgate.net |
| Biocatalysis (Transaminases) | Enantioselective synthesis of amine derivatives | Green chemistry approach, high enantiomeric excess. researchgate.netvapourtec.com |
| Heteroatom Incorporation | Synthesis of thia-oxa-azaspiro analogues | Modulation of scaffold properties. researchgate.net |
| Flow Chemistry | Continuous three-step process | Scalability and improved safety for hazardous intermediates. vapourtec.com |
Comprehensive Exploration of Biological Activities and Therapeutic Potential in Pre-clinical Models
While initial studies have revealed promising biological activities for some oxa-azaspiro[4.5]decane derivatives, a comprehensive exploration of their therapeutic potential in preclinical models is a critical next step. This will involve a broader range of in vitro and in vivo studies to identify and validate potential drug candidates.
Derivatives of the closely related 1-oxa-8-azaspiro[4.5]decane scaffold have been investigated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease. nih.gov These studies have progressed to in vivo assessments in rat passive avoidance tasks, demonstrating the potential for this class of compounds to address neurological disorders. nih.gov Further preclinical evaluation of this compound analogues in models of neurodegenerative diseases is therefore a logical and promising avenue.
The sigma-1 receptor is another target of interest, with 1-oxa-8-azaspiro[4.5]decane derivatives being developed as candidate radioligands for positron emission tomography (PET). nih.govresearchgate.net Biodistribution studies in mice have shown high initial brain uptake, suggesting the suitability of this scaffold for developing central nervous system (CNS) imaging agents and therapeutics. nih.govresearchgate.net
In the realm of oncology, 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have demonstrated antitumor activity against various cancer cell lines, including lung, breast, and cervical cancer. nih.govnih.gov Future work should focus on evaluating the in vivo efficacy and mechanism of action of these compounds in relevant animal models of cancer.
The versatility of the oxa-azaspiro[4.5]decane scaffold is further underscored by the investigation of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine (B1211576) agonists, with one analogue exhibiting potent activity in a cat cardioaccelerator nerve assay. nih.gov This highlights the potential for this scaffold to be adapted for a wide range of therapeutic targets.
| Compound Class | Biological Target/Activity | Preclinical Model | Key Findings |
| 1-Oxa-8-azaspiro[4.5]decanes | M1 Muscarinic Agonists | Rat passive avoidance tasks | Amelioration of scopolamine-induced memory impairment. nih.gov |
| 1-Oxa-8-azaspiro[4.5]decane Derivatives | Sigma-1 Receptor Ligands | ICR Mice | High initial brain uptake and specific binding in receptor-rich areas. nih.govresearchgate.net |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones | Antitumor Activity | A549, MDA-MB-231, HeLa cell lines | Moderate to potent cytotoxicity against cancer cells. nih.govnih.gov |
| 7-Methyl-1,4-dioxa-7-azaspiro[4.5]decanes | Dopamine Agonists | Cat cardioaccelerator nerve assay | Potent peripheral dopamine agonist activity. nih.gov |
Advanced Computational Modeling for Predictive SAR and Ligand Design
Advanced computational modeling techniques are becoming indispensable tools in modern drug discovery. For the this compound scaffold, these methods can provide valuable insights into the structural requirements for biological activity, guide the design of more potent and selective ligands, and predict their pharmacokinetic properties.
Molecular docking studies have been employed to understand the binding modes of related oxa-azaspiro[4.5]decane derivatives with their target proteins. For example, the binding of 1-oxa-4-thiaspiro[4.5]decane derivatives to the 5-HT1A receptor has been investigated using in-house GPCR models. unict.itnih.gov Such studies can elucidate key interactions, like salt-bridge formations, that are crucial for ligand binding and can inform the design of new analogues with improved affinity. unict.it
Structure-activity relationship (SAR) studies, a cornerstone of medicinal chemistry, can be significantly enhanced by computational approaches. For 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists, systematic modifications of the scaffold have been performed to understand the impact of different substituents on receptor affinity and selectivity. nih.gov Integrating quantitative structure-activity relationship (QSAR) models into such studies can lead to predictive models that can prioritize the synthesis of the most promising compounds.
Furthermore, computational tools can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of novel this compound derivatives. Theoretical studies on ADME properties have been conducted for a series of 1-oxa-4-thiaspiro[4.5]decane derivatives, predicting a good profile for the entire series. nih.govebi.ac.uk This in silico profiling can help to identify potential liabilities early in the drug discovery process, saving time and resources.
| Computational Method | Application | Example Compound Class | Insights Gained |
| Molecular Docking | Elucidating binding modes | 1-Oxa-4-thiaspiro[4.5]decanes at 5-HT1A receptor | Identification of key protein-ligand interactions. unict.itnih.gov |
| Structure-Activity Relationship (SAR) Analysis | Guiding lead optimization | 1-Oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists | Understanding the influence of structural modifications on activity. nih.gov |
| ADME Prediction | In silico pharmacokinetic profiling | 1-Oxa-4-thiaspiro[4.5]decanes | Prediction of drug-like properties. nih.govebi.ac.uk |
Integration with High-Throughput Screening Platforms for Lead Identification
High-throughput screening (HTS) is a powerful strategy for identifying novel hit compounds from large chemical libraries. The integration of this compound-based compounds into HTS platforms is a logical step towards unlocking their full therapeutic potential. The sp3-rich and three-dimensional nature of this scaffold makes it an attractive component for diversity-oriented screening libraries. nih.govdndi.org
Several commercial and academic compound libraries now include a significant number of spirocyclic compounds. lifechemicals.comthermofisher.comstanford.edu The inclusion of this compound derivatives in these libraries will increase the probability of identifying novel hits for a wide range of biological targets. The unique conformational constraints of the spirocyclic system can lead to improved binding affinity and selectivity compared to more flexible acyclic or planar aromatic compounds. nih.govdndi.org
There is evidence of oxa-azaspiro[4.5]decane scaffolds being identified as hits in HTS campaigns. For example, a high-throughput screen for IRAK4 inhibitors identified a 1-oxa-8-azaspiro[4.5]decane-containing compound as a starting point for further optimization. osti.gov This demonstrates the utility of this scaffold in hit identification and subsequent lead development.
To facilitate the integration of this compound derivatives into HTS, the development of efficient and scalable synthetic routes to create diverse libraries of these compounds is crucial. Combinatorial chemistry approaches, coupled with the novel synthetic methods discussed in section 8.1, will be instrumental in generating the required number and diversity of compounds for effective screening campaigns. The continued development of spirocyclic-focused libraries will undoubtedly lead to the discovery of novel biological activities for the this compound scaffold.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 7-Oxa-1-azaspiro[4.5]decane and its derivatives?
The synthesis often involves palladium-catalyzed cross-coupling reactions (e.g., Pd(OAc)₂–PPh₃ systems) with substituted aryl halides to form spirocyclic frameworks with exocyclic double bonds . Another approach utilizes cyclization reactions, such as the formation of β-glycosidic linkages at sulfur atoms in thiazolopyrimidine derivatives . Key steps include ring closure and functional group manipulation under controlled conditions. Example Table: Synthetic Routes
| Method | Key Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pd-catalyzed coupling | Pd(OAc)₂, PPh₃, aryl halides | 60-75 | |
| Cyclization with thioglycosides | Thiols, base, anhydrous solvent | 45-65 |
Q. How are this compound derivatives characterized structurally?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) is critical for confirming spirocyclic geometry and substituent positions . Liquid chromatography/tandem mass spectrometry (LC/MS/MS) aids in identifying metabolites and purity . X-ray crystallography has been used for absolute configuration determination, as seen in isopropylidene-protected derivatives .
Q. What safety protocols are recommended for handling spirocyclic compounds like this compound?
Lab safety requires chemical-resistant gloves (inspected before use), full-body protective suits, and fume hoods to prevent inhalation . Spill containment protocols emphasize avoiding drainage contamination, with rigorous waste disposal adhering to §721.125 (EPA guidelines) .
Advanced Research Questions
Q. How can stereochemical challenges in this compound synthesis be addressed?
Chiral auxiliaries or asymmetric catalysis (e.g., enantioselective cyclization) are employed to control stereocenters. For example, (2S,3R,4R,5S)-configured derivatives were resolved using isopropylidene protecting groups and crystallography . Computational modeling (DFT) predicts energetically favorable conformers to guide synthetic routes .
Q. What strategies optimize the derivatization of this compound for biological activity studies?
Functionalization at the nitrogen or oxygen atoms enables diversification. Benzothiazole-linked derivatives (e.g., 8-(4-dimethylaminophenyl)-9-benzothiazolyl analogs) are synthesized via Schiff base reactions, enhancing anticancer or enzyme inhibitory activity . Structure-activity relationship (SAR) studies use systematic substitution to identify pharmacophores .
Q. Which in vitro models are suitable for evaluating the pharmacological potential of these compounds?
Anticancer activity is tested via cell viability assays (e.g., MTT) against tumor lines, while enzyme inhibition (e.g., kinase or protease targets) uses fluorogenic substrates . For neuroactive derivatives (e.g., Buspirone analogs), receptor binding assays (5-HT₁₀ serotonin receptors) are performed with radioligand displacement .
Q. How can computational methods enhance the design of this compound-based therapeutics?
Molecular docking (AutoDock, Schrödinger) predicts binding affinities to targets like ATP-binding pockets . MD simulations assess stability in biological environments, while QSAR models correlate electronic properties (e.g., logP, H-bond donors) with activity .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
